Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Overview
Description
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, is a chemical compound with the empirical formula C16H6ClF12P . It has a molecular weight of 492.63 .
Synthesis Analysis
This compound is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and ligands for enantioselective hydrogenations . It also serves as a catalyst for asymmetric hydrogenation and is used in asymmetric hydrovinylation reactions .Molecular Structure Analysis
The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is represented by the SMILES string FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F . The InChI key is DFZQEHBNAJGDCT-UHFFFAOYSA-N .Chemical Reactions Analysis
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a solid at room temperature . It has a melting point of 25-29 °C . The functional group present in this compound is phosphine .Scientific Research Applications
Synthesis of Electron-Deficient Phosphines
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine plays a role in the synthesis of electron-deficient secondary phosphine oxides and secondary phosphines. This includes its use in creating arylmagnesium reagents and reduction processes involving phosphorus trichloride and trichlorosilane (Busacca et al., 2007).
Novel Polydentate Ligand Synthesis
This compound is significant in synthesizing novel polydentate ligands containing tripodal [S,S,P,O] coordination pockets. Its unique “soft” donor environment and the potentially [S,S,P]-ligating pockets make it a significant component in the synthesis of dimeric thallium(I) phenoxide complexes (Beganskienė et al., 2006).
Development of Novel Polyimides
It is utilized in creating new polyimides with high thermal stability, low birefringence, and good adhesive properties. This includes its role in synthesizing diamine monomers containing fluorine and phosphine oxide moieties (Jeong et al., 2001).
Gas Permeability Enhancement
The compound is used in enhancing the gas permeability of polymers. For example, it has been incorporated into polynorbornene dicarboximides, showing increased permeability for gases like He, CO2, O2, N2, and CH4 due to its effect on reducing polymer chain packing (Vargas et al., 2007).
Safety And Hazards
When handling Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, it is recommended to wear personal protective equipment/face protection . Avoid dust formation and do not get it in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) and do not ingest . If swallowed, seek immediate medical assistance .
properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZQEHBNAJGDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408374 | |
Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
CAS RN |
142421-57-6 | |
Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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